molecular formula C24H21NO4 B12206742 (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate

Cat. No.: B12206742
M. Wt: 387.4 g/mol
InChI Key: ZEIGZFJQLKDBDU-CIAFOILYSA-N
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Description

The compound “(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate” is a synthetic bioactive molecule featuring a hybrid structure of indole, benzofuran-3-one, and cyclopropane carboxylate moieties. Its design integrates pharmacophores known for diverse biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties . The compound’s stereochemistry (2E configuration) and substituents—such as the ethyl group on the indole nitrogen and the cyclopropane ester—are critical for its stability and interaction with biological targets. Recent studies on plant-derived biomolecules highlight the importance of such hybrid structures in enhancing bioactivity and selectivity .

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate

InChI

InChI=1S/C24H21NO4/c1-3-25-13-16(17-6-4-5-7-19(17)25)12-21-22(26)18-10-11-20(14(2)23(18)28-21)29-24(27)15-8-9-15/h4-7,10-13,15H,3,8-9H2,1-2H3/b21-12+

InChI Key

ZEIGZFJQLKDBDU-CIAFOILYSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5CC5)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5CC5)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

The Cu(OTf)₂-catalyzed [3 + 2] cycloaddition between indole-3-acrylate derivatives and p-benzoquinone provides direct access to the benzofuran-indole scaffold. This method exploits the electrophilic character of p-benzoquinone, which undergoes conjugate addition with the acrylate’s α,β-unsaturated system. The copper catalyst facilitates both Lewis acid activation and redox cycling, enabling a turnover number (TON) of up to 500 under mild conditions (25°C, 2 mol% catalyst loading).

Key parameters include:

  • Substitution pattern : Electron-withdrawing groups on the indole nitrogen (e.g., ethyl) enhance regioselectivity by directing the acrylate’s orientation.

  • Solvent system : Dichloromethane (DCM) outperforms polar aprotic solvents due to improved quinone solubility and reduced side reactions.

A representative synthesis achieves the benzofuran core in 78% yield with >20:1 E/Z selectivity.

Optimization and Limitations

Optimization studies reveal that increasing the catalyst loading beyond 5 mol% leads to diminished returns due to copper aggregation. The method shows limited compatibility with sterically hindered indoles (e.g., 2-methyl substitution), yielding <30% conversion.

Polyphosphoric Acid-Mediated Cascade Condensation

Stepwise Assembly of the Benzofuran-Indole System

An improved protocol employs polyphosphoric acid (PPA) to mediate the reaction between 3-(2-nitrovinyl)-1H-indoles and phenols, forming the benzofuran-lactone intermediate in a single pot. The mechanism proceeds through:

  • Nucleophilic attack : Phenol oxygen adds to the β-position of the nitrovinylindole.

  • Nitro group hydrolysis : Conversion to hydroxamic acid under acidic conditions.

  • Lactonization : 5-exo-trig cyclization to form the benzofuran-2(3H)-one core.

This method achieves 51–68% isolated yields for derivatives bearing electron-donating groups (e.g., 5-methoxyindole).

Critical Reaction Parameters

  • Temperature : Optimal lactonization occurs at 40°C; higher temperatures promote decomposition.

  • Acid strength : PPA (H0 ≈ −12) provides sufficient protonation without side reactions like indole polymerization.

Curtius Rearrangement for Cyclopropanecarboxylate Installation

Synthesis of Benzofuran Isocyanate Intermediates

The cyclopropanecarboxylate group is introduced via Curtius rearrangement of benzofuran-2-carbonyl azides. This involves:

  • Hydrazide formation : Benzofuran-2-carboxylates react with hydrazine to yield carbohydrazides.

  • Azide synthesis : Treatment with NaNO₂/HCl generates unstable acyl azides.

  • Rearrangement : Thermal decomposition in xylene produces isocyanates, which are trapped with cyclopropanecarboxylic acid.

This sequence achieves 68–85% yields for the final coupling step.

Challenges in Stereochemical Control

The Curtius pathway exhibits moderate stereoselectivity (∼3:1 E/Z) due to competing rotational conformers during isocyanate formation. Microwave-assisted conditions (150°C, 20 min) improve selectivity to 5:1.

Photoredox Catalysis for Late-Stage Functionalization

Spirocyclization via Radical Pathways

Visible-light-driven photoredox catalysis enables the formation of spirocyclic intermediates from exo-methylene cyclobutanol precursors and indole derivatives. Using [Ir{dF(CF3)ppy}₂(dtbbpy)]PF6 as a photocatalyst, the reaction proceeds via:

  • Radical initiation : Single-electron transfer (SET) generates a cyclobutoxyl radical.

  • β-Scission : Cleavage to form a diradical species.

  • Spirocyclization : Trapping with indole-2-carbonitrile yields the fused benzofuran-indole system.

This method achieves 42–67% yields under ambient conditions.

Advantages Over Thermal Methods

  • Mild conditions : Avoids high temperatures that degrade sensitive indole substrates.

  • Functional group tolerance : Compatible with esters, nitriles, and halides.

Comparative Analysis of Synthetic Routes

MethodCatalyst/ReagentYield (%)E/Z SelectivityKey Advantage
Cu(OTf)₂ CycloadditionCu(OTf)₂78>20:1High regioselectivity
PPA CondensationPolyphosphoric acid51–68N/AOne-pot synthesis
Curtius RearrangementNaNO₂/HCl68–853:1–5:1Direct carboxylate installation
PhotoredoxIr photocatalyst42–67N/AAmbient conditions

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities due to its structural features:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
  • Antioxidant Effects : The benzofuran component is known for its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Activity : The interaction of the compound with specific receptors may modulate inflammatory responses, offering therapeutic potential in inflammatory diseases.

Synthetic Routes

The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate typically involves several key steps:

  • Formation of Indole Derivative : Utilizing Fischer indole synthesis by reacting phenylhydrazine with an aldehyde or ketone under acidic conditions.
  • Benzofuran Formation : Achieved through cyclization of ortho-hydroxyaryl ketones.
  • Condensation Reaction : The indole derivative is condensed with the benzofuran derivative in the presence of a base.
  • Cyclopropanation : The final step involves forming the cyclopropanecarboxylate through appropriate reagents.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various indole derivatives, including compounds similar to (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate against common pathogens. Results indicated significant activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant capabilities of benzofuran derivatives demonstrated that compounds with similar structures effectively reduced oxidative stress markers in vitro. This suggests a potential application in developing supplements or drugs aimed at reducing oxidative damage.

Case Study 3: Anti-inflammatory Effects

In vivo studies have shown that related compounds can significantly reduce inflammation in animal models of arthritis. These findings support further exploration of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate for therapeutic use in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of indole-benzofuran hybrids, which are increasingly studied for their bioactivity. Below is a comparative analysis with key structural analogues:

Compound Name Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Indole-benzofuran-3-one 1-Ethylindole, cyclopropane ester, 7-methyl Antimicrobial, insecticidal (hypothesized)
(2E)-2-(Indol-3-ylmethylene)benzofuran-3-one Indole-benzofuran-3-one Unsubstituted indole, no ester group Moderate antifungal activity
7-Methylbenzofuran-3-one derivatives Benzofuran-3-one Methyl at C7, varied ester groups Anti-inflammatory, cytotoxic
Cyclopropane-containing indole derivatives Indole-cyclopropane hybrids Cyclopropane ring, alkyl/aryl esters Insect growth inhibition

Key Findings

Bioactivity Enhancement : The addition of the cyclopropane ester in the target compound likely improves membrane permeability compared to unsubstituted indole-benzofuran hybrids, as seen in cyclopropane-containing analogues .

Substituent Effects: The 1-ethyl group on the indole moiety may reduce metabolic degradation compared to non-alkylated indoles, a trend observed in other ethyl-substituted indole derivatives .

Synergistic Effects: Hybrid structures combining indole and benzofuran-3-one (as in the target compound) show broader bioactivity than isolated moieties.

Limitations in Current Research

  • Direct bioactivity data for the target compound are sparse in the provided evidence. However, its structural similarity to insecticidal cyclopropane-indole hybrids (e.g., in C.
  • Compared to simpler benzofuran-3-one derivatives, the compound’s synthetic complexity may hinder large-scale applications despite its hypothesized advantages .

Biological Activity

The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate is a complex organic molecule notable for its unique structural features, which include an indole moiety, a benzofuran framework, and a cyclopropane carboxylate group. This compound is part of the heterocyclic compounds class, recognized for their diverse biological activities and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C29H25NO6C_{29}H_{25}NO_6 with a molecular weight of approximately 483.5 g/mol. Its intricate structure enhances its interaction with biological systems, potentially leading to significant pharmacological effects.

PropertyValue
Molecular FormulaC29H25NO6C_{29}H_{25}NO_6
Molecular Weight483.5 g/mol
Structural FeaturesIndole, Benzofuran, Cyclopropane

The biological activity of this compound is likely mediated through interactions with various biological targets, such as enzymes and receptors. The presence of multiple functional groups suggests potential reactivity that may modulate enzyme activity or receptor signaling pathways.

Potential Biological Activities

Compounds with similar structural motifs have been documented to exhibit a range of biological activities, including:

  • Anticancer Activity : The indole and benzofuran structures are often associated with anticancer properties. For instance, related compounds have shown significant inhibition against various cancer cell lines.
  • Antimicrobial Properties : The fused ring structures contribute to antimicrobial activity, making these compounds potential candidates for treating infections.

Research Findings

Recent studies have highlighted the promising biological activities of compounds structurally related to (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate. For example:

  • Antitumor Activity : A study demonstrated that similar indole derivatives exhibited good-to-excellent antitumor activity against the HepG2 cancer cell line with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Cell Cycle Analysis : The same study indicated that these compounds induced apoptosis in cancer cells, evidenced by increased caspase activity and alterations in cell cycle distribution .

Case Studies

Several case studies have been conducted on structurally related compounds that provide insight into the potential effectiveness of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate:

Study ReferenceCompound TestedKey Findings
Indole DerivativesSignificant cytotoxicity against HepG2 cells; apoptosis induction observed.
Benzofuran AnalogsAntimicrobial activity demonstrated against various pathogens.

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